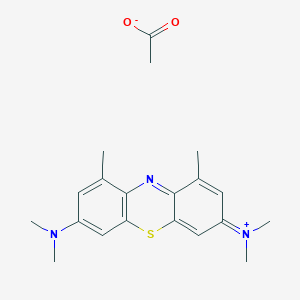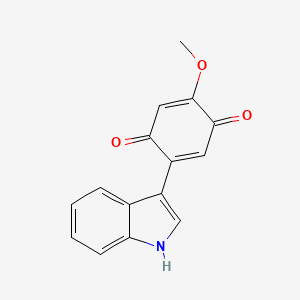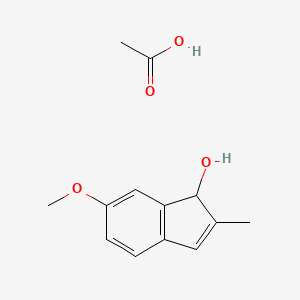
acetic acid;6-methoxy-2-methyl-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;6-methoxy-2-methyl-1H-inden-1-ol is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-methoxy-2-methyl-1H-inden-1-ol typically involves the installation of functional groups on the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The methoxy and methyl groups can be introduced through subsequent reactions, such as methylation and methoxylation, using reagents like methyl iodide and sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;6-methoxy-2-methyl-1H-inden-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acids as catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
Acetic acid;6-methoxy-2-methyl-1H-inden-1-ol has various scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid;6-methoxy-2-methyl-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: An indole derivative with similar structural features but different biological activities.
Uniqueness
Acetic acid;6-methoxy-2-methyl-1H-inden-1-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and methyl groups on the indole ring enhances its reactivity and potential biological activities compared to other indole derivatives .
Propriétés
Numéro CAS |
646507-55-3 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
acetic acid;6-methoxy-2-methyl-1H-inden-1-ol |
InChI |
InChI=1S/C11H12O2.C2H4O2/c1-7-5-8-3-4-9(13-2)6-10(8)11(7)12;1-2(3)4/h3-6,11-12H,1-2H3;1H3,(H,3,4) |
Clé InChI |
MEYRZFFRLWQUGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C1O)C=C(C=C2)OC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


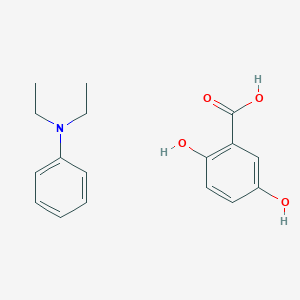
![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12590347.png)
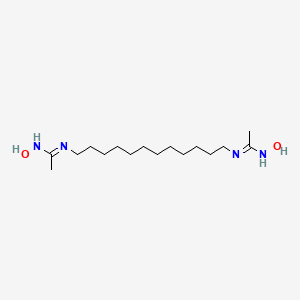
![6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol](/img/structure/B12590372.png)
![1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione](/img/structure/B12590379.png)
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-](/img/structure/B12590392.png)
![4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde](/img/structure/B12590395.png)
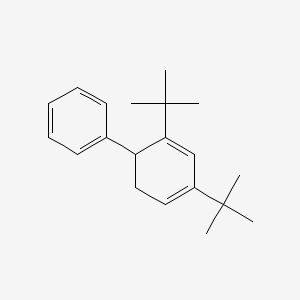
![4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine](/img/structure/B12590409.png)
![5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12590415.png)
